3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features both chlorine and trifluoromethyl groups attached to a pyrrolo[2,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of chlorinated and fluorinated reagents under controlled conditions to achieve the desired substitution pattern .
For example, a typical synthetic route might start with the preparation of a pyridine derivative, followed by chlorination and trifluoromethylation steps.
Industrial Production Methods
Industrial production of 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the production of by-products. Techniques such as continuous flow chemistry and high-throughput screening of reaction conditions are often employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The reaction conditions often involve the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex heterocyclic compounds .
Scientific Research Applications
3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The presence of the chlorine and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-(trifluoromethyl)pyridine: Similar in structure but with different substitution patterns, leading to different chemical properties and applications.
4-chloro-2-(trifluoromethyl)pyridine: Another closely related compound with distinct reactivity and uses.
Trifluoromethylpyridine derivatives: A broad class of compounds with varying substitution patterns and a wide range of applications in pharmaceuticals and agrochemicals.
Uniqueness
3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals with specific desired properties .
Properties
IUPAC Name |
3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-5-2-14-6-3-13-1-4(7(5)6)8(10,11)12/h1-3,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLTWNIYGNFLNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C=NC=C2C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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